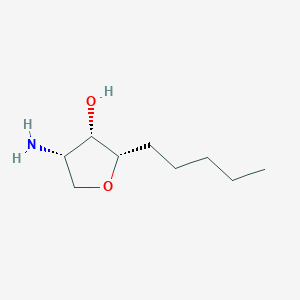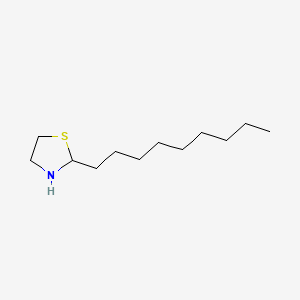
2-Nonylthiazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nonylthiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological properties. The presence of a nonyl group (a nine-carbon alkyl chain) attached to the thiazolidine ring enhances its lipophilicity, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonylthiazolidine typically involves the condensation of nonylamine with a thiocarbonyl compound. One common method is the reaction of nonylamine with carbon disulfide (CS₂) in the presence of a base, followed by cyclization to form the thiazolidine ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-80°C) are usually sufficient.
Solvent: Polar solvents like ethanol or methanol are commonly used.
Catalysts: Basic catalysts such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in large-scale production.
化学反応の分析
Types of Reactions: 2-Nonylthiazolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution Reagents: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products:
科学的研究の応用
2-Nonylthiazolidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex thiazolidine derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Research has shown that thiazolidine derivatives can act as anti-inflammatory and anticancer agents, providing a basis for drug development.
Industry: this compound is used in the formulation of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 2-Nonylthiazolidine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can modulate enzyme activity and inhibit the growth of microorganisms by disrupting their metabolic pathways.
類似化合物との比較
Thiazolidine: The parent compound with a simpler structure and similar biological properties.
2-Methylthiazolidine: A derivative with a methyl group instead of a nonyl group, exhibiting different lipophilicity and biological activity.
Thiazolidinedione: A related compound used in the treatment of diabetes, known for its ability to activate peroxisome proliferator-activated receptors (PPARs).
Uniqueness of 2-Nonylthiazolidine: The presence of the nonyl group in this compound enhances its lipophilicity, making it more effective in penetrating biological membranes. This unique property distinguishes it from other thiazolidine derivatives and broadens its range of applications in medicinal chemistry and industrial processes.
特性
CAS番号 |
116112-94-8 |
|---|---|
分子式 |
C12H25NS |
分子量 |
215.40 g/mol |
IUPAC名 |
2-nonyl-1,3-thiazolidine |
InChI |
InChI=1S/C12H25NS/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12-13H,2-11H2,1H3 |
InChIキー |
DOTWLKBBHRRWHT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1NCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


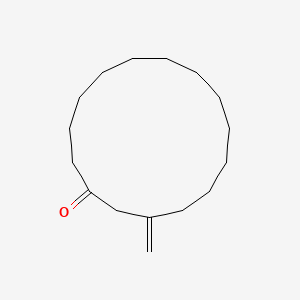

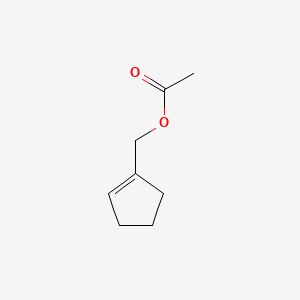
![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)
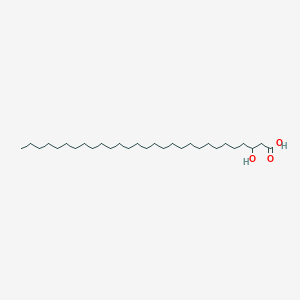
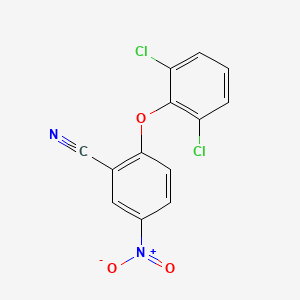


![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
